molecular formula C14H17N3O4 B11105078 1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone

1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone

Cat. No.: B11105078
M. Wt: 291.30 g/mol
InChI Key: AENDCRDRWULEQZ-CCEZHUSRSA-N
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Description

1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone is a complex organic compound that features a piperidine ring, a nitrophenyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with piperidine to form an intermediate Schiff base, which is then reacted with ethanone oxime under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and piperidine moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitro-4-piperidin-1-yl-phenyl)-ethanone: Similar structure but lacks the oxime group.

    1-(Piperidin-1-yl)ethanone: Contains the piperidine and ethanone moieties but lacks the nitrophenyl group.

Uniqueness

1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone is unique due to the presence of both the nitrophenyl and oxime groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

[(E)-[(3-nitrophenyl)-piperidin-1-ylmethylidene]amino] acetate

InChI

InChI=1S/C14H17N3O4/c1-11(18)21-15-14(16-8-3-2-4-9-16)12-6-5-7-13(10-12)17(19)20/h5-7,10H,2-4,8-9H2,1H3/b15-14+

InChI Key

AENDCRDRWULEQZ-CCEZHUSRSA-N

Isomeric SMILES

CC(=O)O/N=C(\C1=CC(=CC=C1)[N+](=O)[O-])/N2CCCCC2

Canonical SMILES

CC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N2CCCCC2

Origin of Product

United States

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